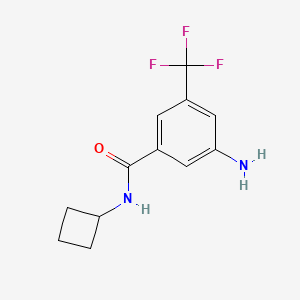![molecular formula C9H6F2O2 B8124000 2,2-Difluoro-5-vinyl-benzo[1,3]dioxole](/img/structure/B8124000.png)
2,2-Difluoro-5-vinyl-benzo[1,3]dioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-5-vinyl-benzo[1,3]dioxole: is an organic compound characterized by the presence of a dioxole ring substituted with two fluorine atoms and a vinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-5-vinyl-benzo[1,3]dioxole typically involves the fluorination of benzo[1,3]dioxole derivatives. One common method includes the reaction of benzo[1,3]dioxole with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The vinyl group can be introduced through a subsequent vinylation reaction using appropriate reagents and catalysts .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Difluoro-5-vinyl-benzo[1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding dioxole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Halogens (chlorine, bromine), alkyl halides, in the presence of catalysts or under UV light.
Major Products:
Oxidation: Formation of dioxole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced dioxole compounds.
Substitution: Formation of halogenated or alkylated dioxole derivatives.
Applications De Recherche Scientifique
Biology: In biological research, this compound is studied for its potential as a fluorinated probe in imaging and diagnostic applications due to its unique fluorine atoms, which can enhance contrast in imaging techniques .
Medicine: The compound’s fluorinated structure makes it a candidate for drug development, as fluorine atoms can improve the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: In the industrial sector, 2,2-Difluoro-5-vinyl-benzo[1,3]dioxole is used in the production of specialty polymers and materials with enhanced properties such as increased thermal stability and chemical resistance .
Mécanisme D'action
The mechanism by which 2,2-Difluoro-5-vinyl-benzo[1,3]dioxole exerts its effects is primarily through its interactions with molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds and interact with various enzymes and receptors, potentially altering their activity. The vinyl group allows for further functionalization, enabling the compound to participate in diverse biochemical pathways .
Comparaison Avec Des Composés Similaires
- 2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid
- 2,2-Difluoro-5-aminobenzodioxole
- 5-Bromo-2,2-difluoro-1,3-benzodioxole
Uniqueness: 2,2-Difluoro-5-vinyl-benzo[1,3]dioxole is unique due to the presence of both fluorine atoms and a vinyl group, which confer distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability and reactivity, while the vinyl group allows for versatile chemical modifications. This combination makes it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
5-ethenyl-2,2-difluoro-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c1-2-6-3-4-7-8(5-6)13-9(10,11)12-7/h2-5H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEGAWUPWVKBTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)OC(O2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-(4-Bromo-3-fluoro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8123918.png)

![[2-(2-Bromo-4-nitro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8123924.png)
![2-(Acetoxymethyl)-3-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]phenylboronic Acid Pinacol Ester](/img/structure/B8123930.png)


![[1-(4-Bromo-2-fluoro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8123949.png)






![6-Vinylbenzo[b]thiophene](/img/structure/B8124020.png)
